molecular formula C16H16N2O6S B4110114 2-(benzylsulfonyl)-N-(4-methoxy-2-nitrophenyl)acetamide

2-(benzylsulfonyl)-N-(4-methoxy-2-nitrophenyl)acetamide

Cat. No. B4110114
M. Wt: 364.4 g/mol
InChI Key: KJIDXRWZTNTXCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylsulfonyl)-N-(4-methoxy-2-nitrophenyl)acetamide is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is also known as Bz-MetNO2SA and has a molecular weight of 368.41 g/mol. In

Mechanism of Action

The exact mechanism of action of 2-(benzylsulfonyl)-N-(4-methoxy-2-nitrophenyl)acetamide is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. Additionally, it has been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(benzylsulfonyl)-N-(4-methoxy-2-nitrophenyl)acetamide vary depending on the application. In medicine, it has been shown to reduce inflammation and pain, as well as induce apoptosis in cancer cells. In agriculture, it has been shown to inhibit the growth of certain weeds. In industry, it has been shown to act as a catalyst in organic reactions.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(benzylsulfonyl)-N-(4-methoxy-2-nitrophenyl)acetamide in lab experiments is its versatility. It can be used in a variety of applications, making it a useful compound for researchers in different fields. However, one limitation is its potential toxicity. As with any chemical compound, proper safety precautions must be taken when handling and using 2-(benzylsulfonyl)-N-(4-methoxy-2-nitrophenyl)acetamide in lab experiments.

Future Directions

There are many potential future directions for research on 2-(benzylsulfonyl)-N-(4-methoxy-2-nitrophenyl)acetamide. One direction is the development of new pain medications based on its anti-inflammatory and analgesic effects. Another direction is the development of new anticancer agents based on its ability to induce apoptosis in cancer cells. In agriculture, further research could be done on its potential use as a herbicide. In industry, further research could be done on its potential use as a catalyst in organic reactions. Additionally, further research could be done on the exact mechanism of action of 2-(benzylsulfonyl)-N-(4-methoxy-2-nitrophenyl)acetamide to better understand its potential applications.

Scientific Research Applications

2-(benzylsulfonyl)-N-(4-methoxy-2-nitrophenyl)acetamide has been studied extensively for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain medications. It has also been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. In agriculture, it has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of certain weeds. In industry, it has been studied for its potential use as a catalyst in organic reactions.

properties

IUPAC Name

2-benzylsulfonyl-N-(4-methoxy-2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6S/c1-24-13-7-8-14(15(9-13)18(20)21)17-16(19)11-25(22,23)10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIDXRWZTNTXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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